Furyl hydroxymethyl ketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-5(8)6-2-1-3-9-6/h1-3,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZZMVPSHLKFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938853 | |
| Record name | 1-(Furan-2-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17678-19-2 | |
| Record name | 2-Furyl hydroxymethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017678192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Furan-2-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FURYL HYDROXYMETHYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7H4P11RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Furyl Hydroxymethyl Ketone
Chemo-catalytic Synthesis Routes
Chemo-catalytic strategies for the synthesis of furyl hydroxymethyl ketone primarily involve the reaction of furan (B31954) with acylating agents, the degradation of cellulosic biomass, and the condensation of smaller furanic compounds. These routes offer potential for sustainable and efficient production.
Reaction of Ethyl Chloroformate with Furan
One established synthetic route to this compound involves the reaction of ethyl chloroformate with furan. evitachem.com This method typically proceeds in the presence of a base catalyst under mild conditions, leading to a high-purity product. evitachem.com The reaction introduces a hydroxymethyl ketone substituent onto the furan ring.
Acid-Catalyzed Degradation of Cellulose (B213188)
In the pursuit of sustainable chemical production, the acid-catalyzed degradation of cellulose has emerged as a promising pathway for synthesizing this compound. evitachem.comsmolecule.com This process utilizes abundant and renewable cellulosic biomass as a starting material. Microwave irradiation has been employed to enhance the efficiency of this conversion. smolecule.com
Zinc chloride (ZnCl₂) has been identified as an effective catalyst for the degradation of cellulose to produce valuable chemical feedstocks. nih.govpvamu.edu It acts as a Lewis acid, facilitating the breakdown of the glycosidic linkages within the cellulose polymer. nih.gov This catalytic action significantly lowers the degradation temperature of cellulose. For instance, an increase in the molar ratio of ZnCl₂ to the glucose unit in cellulose leads to a notable decrease in the initial degradation temperature.
Table 1: Effect of ZnCl₂ Molar Ratio on the Initial Degradation Temperature of Cellulose
| Molar Ratio of ZnCl₂ to Glucose Unit | Initial Degradation Temperature Range (°C) |
| 0.0 | 338 - 354 |
| 0.1 | 275 - 310 |
| 0.2 | 240 - 280 |
| 0.5 | 192 - 238 |
This table illustrates the reduction in the degradation temperature of cellulose with an increasing molar ratio of zinc chloride, highlighting the catalyst's efficacy.
The use of a concentrated zinc chloride solution acts as both a solvent and a catalyst in this process. researchgate.net Studies have shown that Zn²⁺ ions are particularly effective in lowering the temperature required for cellulose degradation. nih.gov
The yield of this compound from cellulose degradation is highly dependent on the optimization of reaction conditions, including temperature, reaction time, and catalyst concentration. evitachem.comresearchgate.net Research has demonstrated that under microwave irradiation, a 12.0% molar yield of 1-(furan-2-yl)-2-hydroxyethanone can be achieved from 1 gram of cellulose in a 69% ZnCl₂ solution at 135°C within 5 minutes. researchgate.net The major non-gaseous products from the ZnCl₂ mediated degradation of cellulose at 200°C include furfural (B47365), 5-hydroxymethylfurfural (B1680220), and levulinic acid, with maximum yields of 8% and 9% for furfural and 5-hydroxymethylfurfural, respectively, after 150 seconds of heating. nih.govpvamu.edu
Conversion of Furfural and Formaldehyde (B43269)
Another synthetic approach to furan-based ketones involves the reaction of furfural with formaldehyde. smolecule.com This method utilizes readily available and industrially significant bio-based chemicals. researchgate.net The hydroxymethylation of the furan ring of furfural can be achieved with high selectivity under optimized conditions. researchgate.net While this reaction is often targeted for the synthesis of 5-hydroxymethylfurfural (HMF), modifications to the reaction conditions and catalysts can influence the final product distribution. researchgate.netmdpi.com
Biocatalytic and Chemo-Biocatalytic Approaches
Thiamine (B1217682) Diphosphate (B83284) (ThDP)-Dependent Enzyme-Catalyzed Carboligation
Mechanism of Enzyme-Catalyzed Carbon-Carbon Bond Formation
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular backbones. nih.gov Biocatalysis, using enzymes, offers a green and powerful alternative to traditional synthetic methods for C-C bond formation. mdpi.com Enzymes that catalyze these reactions, such as aldolases and thiamine diphosphate (ThDP)-dependent enzymes, are particularly relevant to the synthesis of α-hydroxy ketones like FHMK. nih.govresearchgate.net
ThDP-dependent enzymes, for instance, utilize the ThDP cofactor to activate a donor substrate. The cofactor facilitates the formation of a nucleophilic enamine/carbanion intermediate. mdpi.com This intermediate then attacks an electrophilic acceptor substrate, resulting in the formation of a new C-C bond. In the synthesis of FHMK from furfural and formaldehyde, an enzyme like benzaldehyde (B42025) lyase can catalyze the reaction. rsc.org The enzyme would activate formaldehyde (the donor) to create a nucleophilic species that subsequently attacks the carbonyl carbon of furfural (the acceptor), yielding the FHMK product.
Enzymes involved in C-C bond formation are broadly categorized based on their mechanism:
Class I aldolases: Activate the donor substrate using a lysine (B10760008) residue in the active site. mdpi.com
Class II aldolases: Employ a metal cofactor to activate the donor substrate into an enolate. mdpi.com
Pyridoxal 5′-phosphate (PLP) dependent enzymes: Use the PLP coenzyme to activate the donor, forming a quinoide-aldimine intermediate. mdpi.com
Thiamine Diphosphate (ThDP)-dependent enzymes: Utilize the ThDP coenzyme to generate an enamine/carbanion intermediate from the donor substrate. nih.govmdpi.com
One-Pot Chemobiological Cascade Strategies
A notable application of one-pot strategies is the synthesis of FHMK from lignocellulosic biomass, such as corncob. evitachem.comresearchgate.net This process begins with the chemical conversion of C5 carbohydrates (e.g., xylose) present in the biomass into furfural, a key platform molecule. researchgate.net This conversion is often achieved through acid-catalyzed dehydration. Subsequently, the furfural undergoes an enzyme-catalyzed hydroxymethylation to yield FHMK. This seamless integration of a chemical pretreatment and a biocatalytic transformation in a one-pot system exemplifies an efficient biomass valorization pathway. researchgate.net
Research has demonstrated the effective production of furfural from xylose and corncob biomass using a p-sulfonic acid calix mdpi.comarene organocatalyst in a microwave-assisted biphasic system. researchgate.net The resulting furfural can then serve as the substrate for the subsequent enzymatic synthesis of FHMK.
| Substrate | Catalyst Loading | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Xylose | 1.0 mol% | 160 | 10 | 77.0 |
| Arabinose | 1.0 mol% | 160 | 10 | 40.5 |
| Corncob | 12.5 wt% | 160 | 60 | 56.0 |
Chemo-enzymatic strategies combine the strengths of both biocatalysis and chemical synthesis to create efficient and novel reaction pathways. nih.gov These sequences can involve an enzymatic step to create a key intermediate with high selectivity, followed by chemical steps to complete the synthesis, or vice versa. nih.govrsc.org
For instance, a convenient chemo-enzymatic route to prepare hydroxymethyl ketones involves a two-step sequence starting from halogenomethyl ketones. rsc.org The first step is a chemical substitution reaction to form an acetoxymethyl ketone, which is then subjected to enzyme-catalyzed ethanolysis to gently produce the final hydroxymethyl ketone. rsc.org
In the context of biomass conversion, a sequential process can be envisioned where biomass-derived aldehydes like furfural are first converted into FHMK through an enzymatic hydroxymethylation step. rsc.org The resulting FHMK can then be subjected to further chemical transformations to produce more complex derivative molecules. This merging of enzymatic precision with the versatility of synthetic chemistry allows for the creation of elegant and efficient hybrid synthesis plans. nih.gov
Stereoselective Synthesis of FHMK and its Derivatives
The synthesis of specific stereoisomers (enantiomers) is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. While FHMK itself is achiral, it serves as a prochiral intermediate for the synthesis of valuable chiral derivatives, such as chiral β-amino alcohols. rsc.org
A one-pot, two-stage biocatalytic cascade has been developed for the highly efficient conversion of renewable biomass-derived aldehydes into chiral β-amino alcohols. rsc.org In this system, the first stage is the hydroxymethylation of an aldehyde (like furfural) to an α-hydroxy ketone (like FHMK), catalyzed by benzaldehyde lyase. The second stage involves the asymmetric amination of the ketone intermediate using an amine transaminase to produce a chiral β-amino alcohol with excellent enantioselectivity. rsc.org This strategy allows for the production of either the (R) or (S) enantiomer in high purity by selecting the appropriate enzyme variant.
| Starting Aldehyde | Target Product | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Furfural | (R)-2-amino-2-(furan-2-yl)ethanol | 95 | >99 |
| Furfural | (S)-2-amino-2-(furan-2-yl)ethanol | 92 | >99 |
This biocatalytic cascade demonstrates a powerful method for upgrading renewable feedstocks into enantiopure building blocks essential for the synthesis of pharmaceutically active molecules. rsc.org
Reaction Mechanisms and Chemical Transformations of Furyl Hydroxymethyl Ketone
Reactivity of the Hydroxymethyl Ketone Functional Group
The hydroxymethyl ketone moiety contains two key functional groups: a carbonyl group (ketone) and a primary hydroxyl group (-CH2OH). The interplay of these groups governs the reactivity of the side chain.
The carbonyl group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. fiveable.melibretexts.org In Furyl hydroxymethyl ketone, the electron-withdrawing nature of the adjacent furan (B31954) ring enhances the partial positive charge on the carbonyl carbon, further increasing its reactivity towards nucleophiles. Nucleophilic addition is a fundamental reaction for ketones, where a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgmedlifemastery.commasterorganicchemistry.com This intermediate is then typically protonated to yield an alcohol. fiveable.melibretexts.org
The general mechanism proceeds in two steps:
Nucleophilic attack: An electron-rich nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a new C-Nu bond. The electrons from the pi bond move to the oxygen atom, creating a negatively charged tetrahedral intermediate (an alkoxide). fiveable.melibretexts.org
Protonation: The alkoxide ion is protonated by a solvent or a weak acid to give the final alcohol product. fiveable.memedlifemastery.com
A variety of nucleophiles can participate in this reaction, including cyanide ions (forming cyanohydrins), water (forming hydrates or geminal diols), and amines. fiveable.memedlifemastery.com
| Nucleophile (Nu⁻) | Product Type | Reaction Conditions |
|---|---|---|
| H⁻ (from NaBH₄, LiAlH₄) | Alcohol (Reduction) | Ether or alcohol solvents |
| RMgX (Grignard Reagent) | Tertiary Alcohol | Anhydrous ether |
| CN⁻ (from HCN/base) | Cyanohydrin | Basic conditions |
| H₂O | Hydrate (B1144303) (Gem-diol) | Acidic or basic catalysis |
The hydroxymethyl ketone structure contains a primary alcohol group (-CH2OH) adjacent to the ketone. While ketones are generally resistant to oxidation except under harsh conditions that cleave carbon-carbon bonds, the primary alcohol moiety can be oxidized. libretexts.orgorganicmystery.comchemguide.co.uklibretexts.org Oxidation of the hydroxymethyl group in this compound can lead to the formation of an aldehyde or, upon further oxidation, a carboxylic acid. smolecule.com
The oxidation of a primary alcohol typically proceeds through an aldehyde intermediate. A variety of oxidizing agents can be employed to achieve this transformation.
To Aldehyde: Controlled oxidation using specific reagents is required to stop the reaction at the aldehyde stage.
To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol all the way to a carboxylic acid. organicmystery.comchemistrysteps.com
The oxidation of the primary alcohol group in this compound would yield 2-furylglyoxal and subsequently 2-furoic acid.
The carbonyl group of the ketone is readily reduced to a secondary alcohol. smolecule.com This transformation is a type of nucleophilic addition where the nucleophile is a hydride ion (H⁻). libretexts.org Common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.ukchadsprep.com Both reagents serve as a source of hydride ions. libretexts.org
Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. chemguide.co.uk
Lithium Aluminum Hydride (LiAlH₄): A much stronger and more reactive reducing agent that must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107). chemguide.co.ukwikipedia.org It reacts violently with water. chemguide.co.uk
The reduction of 1-(furan-2-yl)-2-hydroxyethanone yields 1-(furan-2-yl)ethane-1,2-diol. The reaction proceeds via the nucleophilic addition of a hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.orgchemguide.co.uk
| Reducing Agent | Solvent | Relative Reactivity | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | 1-(furan-2-yl)ethane-1,2-diol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Strong | 1-(furan-2-yl)ethane-1,2-diol |
Reactivity of the Furan Ring
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. smolecule.com It is an electron-rich aromatic system, making it significantly more reactive than benzene (B151609) in electrophilic substitution reactions. chemicalbook.compearson.com
Furan readily undergoes electrophilic substitution reactions such as nitration, halogenation, and sulfonation under mild conditions. smolecule.comyoutube.compearson.compharmaguideline.com The substitution occurs preferentially at the 2- and 5-positions (alpha positions), as the carbocation intermediate formed by attack at these positions is more stabilized by resonance. chemicalbook.compearson.com The oxygen atom's lone pairs can participate in delocalizing the positive charge, resulting in three resonance structures for attack at C2, compared to only two for attack at C3. chemicalbook.com
In this compound, the furan ring is substituted at the 2-position with the hydroxymethyl ketone group. This existing substituent will direct incoming electrophiles. The acyl group is deactivating, which may temper the high reactivity of the furan ring, but substitution is generally expected to occur at the vacant 5-position.
Examples of Electrophilic Substitution on Furan:
Nitration: Furan can be nitrated using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com
Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature. pharmaguideline.com Milder conditions are needed for mono-substitution, such as using dioxane-bromine at low temperatures to yield 2-bromofuran. pearson.compharmaguideline.com
Sulfonation: Furan can be sulfonated with a sulfur trioxide-pyridine complex at room temperature. pharmaguideline.com
The furan ring is susceptible to cleavage and ring-opening reactions, particularly under acidic conditions. pharmaguideline.comnih.gov The stability of the furan ring against acid-catalyzed degradation is influenced by the nature of its substituents. pharmaguideline.comrsc.org Electron-withdrawing substituents tend to stabilize the ring, while electron-releasing groups can promote polymerization or ring-opening. pharmaguideline.com
Studies on biomass-derived furans show that acid-catalyzed ring opening can occur under relatively mild conditions (e.g., 80 °C with catalytic hydrochloric acid). rsc.org The presence of water and the type of acid catalyst are crucial factors in determining the outcome of the reaction. nih.govnih.gov For instance, the acid-catalyzed ring opening of furfuryl alcohol can yield levulinic acid. nih.gov The presence of the hydroxymethyl ketone substituent on this compound will influence its susceptibility to ring-opening, potentially leading to the formation of various dicarbonyl compounds. nih.gov
Formation of Adducts with Nucleophiles
The chemical structure of this compound features a carbonyl group (C=O) that acts as a strong electrophilic center. evitachem.com This electrophilicity is enhanced by the adjacent electron-withdrawing furan ring, which polarizes the carbonyl group and renders the carbonyl carbon susceptible to nucleophilic attack. evitachem.com Consequently, FHMK readily participates in nucleophilic addition reactions, leading to the formation of various adducts. smolecule.comevitachem.com
The general mechanism for this reaction involves two primary steps. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a new carbon-nucleophile bond. fiveable.melibretexts.org This results in a tetrahedral intermediate where the oxygen atom carries a negative charge (an alkoxide ion). fiveable.me In the second step, this intermediate is protonated by an acid or a solvent, yielding the final, neutral addition product. fiveable.melibretexts.org
This reactivity allows FHMK to form adducts with a wide range of nucleophiles. evitachem.com While specific studies detailing reactions with FHMK are specialized, the general reactivity of ketones suggests it can react with nucleophiles such as:
Organometallic reagents (e.g., Grignard reagents, organolithium compounds like 2-furyllithium). mdpi.combyjus.com
Hydride ions (from reagents like sodium borohydride). mdpi.com
Amines (primary and secondary). byjus.com
Alcohols , which can form hemiacetals and acetals, often requiring an acid catalyst. byjus.com
Cyanide ions , which form cyanohydrins. byjus.com
Computational modeling using Density Functional Theory (DFT) can be employed to predict the regioselectivity of these nucleophilic additions. Such calculations help assess the electrophilicity of the carbonyl carbon, confirming it as the favored site for nucleophilic attack.
Catalytic Roles of FHMK in Organic Reactions
While FHMK is primarily known as a chemical intermediate and a product of biomass conversion, some literature suggests its potential function as a catalyst in certain organic reactions, including hydrogenation and hydroxymethylation processes. However, detailed research studies specifically elucidating the mechanisms of FHMK acting as a catalyst are not extensively documented in the available scientific literature. The following sections describe the general context of these processes for furan compounds.
Hydrogenation of furan derivatives is a critical area of research for producing valuable chemicals and biofuels from biomass. rwth-aachen.deresearchgate.net These reactions typically involve the reduction of the furan ring itself or the functional groups attached to it. rwth-aachen.dersc.org The selective hydrogenation of the carbonyl group in a compound like FHMK would yield an alcohol, while hydrogenation of the furan ring would produce tetrahydrofuran derivatives. rsc.org
A wide variety of heterogeneous catalysts are employed for these transformations, with the choice of metal being crucial for selectivity. digitellinc.com Commonly used catalysts include noble metals like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru), as well as non-noble metals such as Copper (Cu), Nickel (Ni), and Cobalt (Co), often supported on materials like carbon, silica, or alumina. frontiersin.orgmdpi.comacs.org The specific catalyst and reaction conditions (temperature, pressure, solvent) determine the final product distribution. rwth-aachen.dedigitellinc.com For instance, copper-based catalysts are often noted for their high selectivity toward the hydrogenation of C=O bonds while preserving the furan ring. mdpi.com
Hydroxymethylation is a functionalization reaction that introduces a hydroxymethyl (–CH₂OH) group onto a molecule. In furan chemistry, this is a key process for upgrading platform chemicals. dntb.gov.ua For example, the hydroxymethylation of furfural (B47365) with formaldehyde (B43269) is a pathway to produce 5-hydroxymethylfurfural (B1680220) (HMF), a highly valuable bio-based platform chemical. researchgate.net FHMK itself can be synthesized through the reaction of furfural with formaldehyde, representing a product of a hydroxymethylation-type reaction. smolecule.com
The catalytic hydroxymethylation of furan compounds often utilizes acid catalysts, such as zeolites, to facilitate the reaction. dntb.gov.ua The process can be sensitive to the solvent system used, which can influence reaction selectivity and suppress undesirable side reactions like condensation. dntb.gov.ua
Isomerization and Degradation Pathways
This compound is subject to isomerization and degradation, particularly under the acidic and thermal conditions often used in biomass processing.
This compound (FHMK or 2-HAF) and 5-hydroxymethylfurfural (HMF) are isomers (C₆H₆O₃). Both are recognized products derived from the acid-catalyzed dehydration of C6 sugars like fructose (B13574) and sorbose. acs.orgscribd.com Their formation from a common sugar precursor is believed to proceed through different mechanistic pathways. acs.org The production of HMF is typically favored and proceeds through a 1,2-enolization of fructose, whereas the formation of FHMK is postulated to occur via a less favorable 2,3-enolization pathway. acs.org While they are isomers often formed in the same reaction vessel, specific pathways detailing the direct isomerization of FHMK to HMF are not prominently described. atibt.org
FHMK is known to degrade under the Brönsted acid-catalyzed conditions used for its synthesis from sugars. acs.orgnih.gov The stability of FHMK is a critical factor in optimizing the yield of furanic compounds from biomass. nih.gov
Kinetic studies on the acid-catalyzed decomposition of FHMK in water have shown that it degrades into a variety of products, with levulinic acid and formic acid being the most prominent when using hydrochloric acid as the catalyst. nih.govnih.gov The decomposition reaction follows first-order kinetics with respect to both FHMK and the acid concentration. nih.gov The activation energy for this decomposition using sulfuric acid has been determined to be 98.7 ± 2.2 kJ/mol. nih.gov The rate of decomposition is influenced by the type of acid used, with decomposition being slightly faster with HCl compared to H₂SO₄ under similar conditions. nih.gov
| Parameter | Value | Catalyst | Source |
|---|---|---|---|
| Reaction Order (in 2-HAF) | First-order | Sulfuric Acid | nih.gov |
| Reaction Order (in H⁺) | First-order | Sulfuric Acid | nih.gov |
| Activation Energy (Ea) | 98.7 (±2.2) kJ/mol | Sulfuric Acid | nih.govnih.gov |
| Kinetic Constant (170 °C) | 0.16 M⁻¹ min⁻¹ | Sulfuric Acid | nih.gov |
| Kinetic Constant (170 °C) | 0.23 M⁻¹ min⁻¹ | Hydrochloric Acid | nih.gov |
Thermal decomposition of substituted furans is also a relevant degradation pathway. The nature of the substituent group significantly influences the reaction mechanism, which can include ring-opening isomerization or pathways involving carbene intermediates. ugent.be For furans with oxygenated substituents, the scission of weaker C-H or C-O bonds can initiate radical chemistry, leading to further degradation. ugent.be
Advanced Applications of Furyl Hydroxymethyl Ketone in Organic Synthesis
Synthesis of Bioactive Compounds
The reactivity of furyl hydroxymethyl ketone makes it an important precursor in the creation of various bioactive compounds. evitachem.com Its bifunctional nature is particularly useful for constructing molecular frameworks that are central to medicinal chemistry and materials science.
This compound is utilized as a key reagent in the synthesis of 3-iodocoumarins. lookchem.combiocompare.com Coumarins are a class of compounds widely recognized for their significant biological activities, and the introduction of an iodine atom can further modulate their therapeutic properties. The use of this compound in this context highlights its role in facilitating the construction of substituted heterocyclic systems.
The compound serves as a precursor in the preparation of quinoxalines. lookchem.combiocompare.com Quinoxalines are nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. The synthesis often involves the condensation of an α-hydroxy ketone, such as this compound, with an o-phenylenediamine (B120857) derivative. researchgate.net This reaction provides a direct route to functionalized quinoxalines, which are studied for their diverse pharmacological potential. researchgate.netnih.gov
Table 1: Synthesis of Heterocyclic Compounds Using this compound
| Target Compound Class | Role of this compound | Significance of Target Class |
| 3-Iodocoumarins | Reagent | Possess various biological activities |
| Quinoxalines | Hydroxy ketone precursor | Core structure in many pharmaceuticals and dyes |
The synthesis of quinoxalines from this compound is directly applicable to the development of new dyes and pharmaceuticals. lookchem.combiocompare.com The quinoxaline (B1680401) scaffold is a known chromophore and is also prevalent in a wide array of therapeutic agents, exhibiting antibacterial, antiviral, and anticancer properties, among others. nih.gov Therefore, by providing a pathway to this important chemical class, this compound contributes to the discovery and development of new functional materials and medicines.
In the broader context of pharmaceutical development, this compound functions as a crucial chemical intermediate. evitachem.commlunias.com Chemical intermediates are the essential building blocks used to assemble the complex molecular structures of Active Pharmaceutical Ingredients (APIs). mlunias.com The quality and availability of these intermediates directly influence the efficacy and safety of the final drug product. mlunias.com this compound's role as a synthetic intermediate provides a potential pathway from biomass-derived chemicals to essential medicines. smolecule.com
Role in Natural Product Synthesis
The furan (B31954) moiety present in this compound is a structural motif found in numerous natural products, making the compound relevant to the field of natural product synthesis.
This compound is a key intermediate in the industrial production of sorbose. evitachem.comsmolecule.com Sorbose is a ketose sugar used in both the food and pharmaceutical industries, most notably as a precursor in the synthesis of ascorbic acid (Vitamin C). smolecule.comresearchgate.net The conversion of sorbic acid to sorbose proceeds through a pathway where this compound is a critical, transient compound, demonstrating its importance in industrial biotransformation and synthesis. smolecule.com
Synthesis of Chiral N-Substituted 1,2-Amino Alcohols via Hydroxymethylation and Reductive Amination
The synthesis of chiral N-substituted 1,2-amino alcohols is a significant transformation in organic chemistry, as this structural motif is present in numerous natural products and synthetic bioactive compounds. nih.govresearchgate.net this compound serves as a key precursor in enzymatic processes to produce these valuable molecules.
The strategy involves an enzymatic asymmetric reductive amination of α-hydroxymethyl ketones, such as this compound. nih.govresearchgate.net This biocatalytic approach utilizes enantiocomplementary imine reductases (IREDs), which are capable of converting the ketone functionality into a chiral amine with high stereoselectivity. nih.govresearchgate.net The reaction proceeds with excellent enantiomeric excess (ee) values, typically ranging from 91–99%, and achieves moderate to high yields (41–84%). nih.govresearchgate.netscispace.com
This enzymatic method offers an environmentally friendly and efficient route to chiral N-substituted 1,2-amino alcohols. researchgate.net A one-pot, two-step enzymatic process can be employed, starting with the hydroxymethylation of an aldehyde, followed by the asymmetric reductive amination of the resulting α-hydroxymethyl ketone intermediate. nih.govresearchgate.net This methodology has been successfully applied to access key synthetic intermediates for bioactive compounds like anti-malarial and cytotoxic tetrahydroquinoline alkaloids. researchgate.netscispace.com The use of IREDs represents a powerful and direct method for synthesizing valuable chiral amines under mild reaction conditions. researchgate.net
Table 1: Enzymatic Asymmetric Reductive Amination of α-Hydroxymethyl Ketones
| Enzyme Class | Substrate | Product | Key Features |
|---|---|---|---|
| Imine Reductases (IREDs) | This compound & Amine | Chiral N-substituted 1,2-amino alcohol | High enantioselectivity (91-99% ee) |
| Moderate to high yields (41-84%) |
Synthesis of Furan Derivatives
The furan core within this compound makes it an ideal starting point for the synthesis of more complex, substituted furan derivatives. Catalytic reactions provide efficient pathways to access these valuable compounds.
Access to Substituted Furans via Catalytic Reactions
Catalysis offers a powerful tool for transforming this compound and related α-hydroxy ketones into a diverse array of substituted furans. Various metal-based catalysts have been shown to be effective in these transformations.
One notable method involves the use of Bismuth(III) catalysts, such as Bi(OTf)₃, for the dehydrative cycloisomerization of α-hydroxy oxetanyl ketones, which are structurally related to intermediates derivable from this compound. acs.orgnih.govresearchgate.net This procedure is remarkably efficient, providing rapid access (often within 5 minutes) to highly substituted furans with a broad range of functional group diversity in excellent yields. acs.orgnih.govresearchgate.net The operational simplicity and scalability of this method make it highly attractive for synthetic applications. acs.orgnih.gov This Bi(III)-catalyzed protocol has been successfully utilized in the enantioselective total synthesis of biologically potent natural products like shikonofurans. acs.orgresearchgate.net
Palladium catalysis has also been employed in the synthesis of specific furan derivatives. For instance, unsymmetrical heteroaryl ketones, such as hydroxymethylfuryl pyrimidinyl ketones, are formed through palladium-catalyzed coupling reactions. researchgate.netactachemscand.orgku.dk This process typically involves the reaction of stannylated furans with acyl chlorides in the presence of a palladium catalyst. researchgate.net
These catalytic methods demonstrate the versatility of this compound as a precursor for generating a wide spectrum of furan derivatives, which are important structural motifs in many natural products and pharmaceuticals.
Valorization of Biomass-Derived Feedstocks
This compound is a key player in the ongoing effort to transition from a fossil fuel-based economy to one based on renewable resources. Its production from biomass feedstocks represents a significant step in the creation of sustainable and value-added chemical supply chains.
Conversion of Cellulosic Biomass into Value-Added Chemicals
Cellulose (B213188), the most abundant biopolymer on Earth, is a primary target for conversion into platform chemicals. chemistryviews.org this compound has been identified as a major product from the acid-catalyzed degradation of cellulose, positioning it as a significant value-added chemical derived from this renewable resource.
An effective method for this conversion utilizes zinc chloride hydrate (B1144303) (ZnCl₂·nH₂O) as both a reactive solvent and a catalyst. chemistryviews.org This ionic liquid facilitates the dissolution of cellulose, its hydrolysis, isomerization to fructose (B13574), and subsequent dehydration to form furan-type compounds, including this compound. chemistryviews.org By optimizing reaction conditions, such as using ZnCl₂·3H₂O and an extracting solvent like anisole (B1667542) to separate the products from the acidic medium, furanoids can be produced in yields up to 46%. chemistryviews.org This process highlights the potential of using targeted catalytic systems to efficiently convert raw cellulosic biomass into valuable chemical intermediates. researchgate.net
Production from Lignocellulose and Algal Biomass
The utility of this compound extends to its production from diverse and abundant biomass sources, including lignocellulose and microalgae. Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, is a plentiful feedstock for biorefineries. encyclopedia.pubucr.eduresearchgate.net
Recent research has demonstrated a one-pot chemobiological cascade strategy for synthesizing this compound directly from corncob, a common lignocellulosic agricultural residue. researchgate.netnih.gov This integrated approach combines chemical and enzymatic steps to efficiently convert the complex carbohydrates in corncob into the target molecule. nih.gov Hemicellulose, a major component of lignocellulosic biomass, can be hydrolyzed to C5 sugars like xylose, which are then dehydrated to furfural (B47365), a related platform chemical that underscores the potential for furan derivative production from this fraction. encyclopedia.pubucr.edunih.gov
Microalgal biomass is also emerging as a promising sustainable feedstock for producing platform chemicals. sci-hub.seacs.org Microalgae can be converted to produce 5-hydroxymethylfurfural (B1680220) (HMF), a structurally similar and highly valuable furan derivative. sci-hub.seacs.orgbohrium.com The processes developed for HMF production, which involve thermochemical conversion of algal carbohydrates, suggest a strong potential for optimizing conditions to also produce this compound from this renewable source. sci-hub.sersc.org For instance, a two-step conversion using ferric sulfate (B86663) as a catalyst has achieved a 37.23% yield of 5-HMF from microalgal hydrolysates. sci-hub.se
Intermediary in Production of 5-(Hydroxymethyl)furfural (HMF) Derivatives
5-(Hydroxymethyl)furfural (HMF) is a cornerstone platform chemical derived from biomass, serving as a precursor to a wide range of valuable derivatives, including biofuels, bioplastics, and fine chemicals. frontiersin.orgfur4sustain.eu this compound can be considered an important intermediate in the broader pathway of converting biomass into these advanced HMF derivatives.
The conversion of biomass often leads to a mixture of furanic compounds, and this compound is a key product alongside HMF in the acid-catalyzed dehydration of hexose (B10828440) sugars derived from cellulose. chemistryviews.orgresearchgate.net From HMF, a variety of important derivatives can be synthesized. One of the most significant is 2,5-bis(hydroxymethyl)furan (BHMF), which is produced by the reduction of the formyl group of HMF. fur4sustain.euacs.orgwikipedia.org BHMF is a valuable monomer for the synthesis of bio-based polyesters and polyurethanes. frontiersin.orgresearchgate.net
Table 2: Key Compounds Mentioned
| Compound Name | Abbreviation | Role/Significance |
|---|---|---|
| This compound | FHK | Central subject, versatile intermediate |
| N-substituted 1,2-amino alcohol | - | Target molecule in chiral synthesis |
| Imine Reductase | IRED | Biocatalyst for reductive amination |
| Bismuth(III) trifluoromethanesulfonate | Bi(OTf)₃ | Catalyst for furan synthesis |
| Shikonofurans | - | Bioactive natural products |
| Hydroxymethylfuryl pyrimidinyl ketone | - | Example of a synthesized furan derivative |
| Cellulose | - | Renewable biomass feedstock |
| Zinc chloride | ZnCl₂ | Catalyst for cellulose conversion |
| Anisole | - | Extracting solvent |
| Lignocellulose | - | Complex biomass feedstock (e.g., corncob) |
| Microalgae | - | Renewable biomass feedstock |
| 5-(Hydroxymethyl)furfural | HMF | Key platform chemical |
| 2,5-bis(hydroxymethyl)furan | BHMF | HMF derivative, polymer monomer |
| 2,5-Furandicarboxylic acid | FDCA | HMF derivative, PET alternative |
| Terephthalic acid | - | Fossil-based monomer for PET |
Biomedical and Pharmacological Research of Furyl Hydroxymethyl Ketone
Investigation of Biological Activities
Furyl hydroxymethyl ketone, also known as 1-(furan-2-yl)-2-hydroxyethanone, is a naturally occurring organic compound found in various sources, including whey powder and the fruit of Plinia cauliflora. evitachem.com Its structure, featuring a furan (B31954) ring and a hydroxymethyl ketone substituent, makes it a compound of interest in biomedical and pharmacological research. evitachem.comsmolecule.com Furan-containing compounds, in general, are investigated for a wide range of biological activities, and this compound is a candidate for further exploration. researchgate.net
This compound serves as a substrate in enzyme-catalyzed reactions, highlighting its potential interaction with biological systems. It is known to be an intermediate in the production of sorbose, an aldohexose with applications in the food and pharmaceutical industries. evitachem.comsmolecule.com The compound's reactivity allows it to participate in metabolic pathways involving furan derivatives. evitachem.com For instance, research has demonstrated the enzymatic synthesis of 2-furylhydroxymethylketone from furfural (B47365) and formaldehyde (B43269), suggesting a potential green and low-cost industrial production method. researchgate.net In one-pot multi-step enzymatic processes, this compound can be produced through the coupling of furfural with formaldehyde, which can be generated in situ from methanol (B129727). researchgate.net
Compounds containing a furan ring are known to possess antimicrobial properties. smolecule.comresearchgate.net this compound has been identified as a component in extracts of various plants that exhibit antimicrobial activity. For example, it was found in a methanol extract of dry noni fruit (Morinda citrifolia Linn.), which showed activity against Escherichia coli, Streptococcus thermophilus, Staphylococcus aureus, Saccharomyces cerevisiae, and Candida albicans. foodsciencejournal.com Similarly, an extract of the Kei Apple (Dovyalis caffra), also containing this compound, demonstrated potential bacterial inhibition against several bacterial strains. nih.gov
An extract of Plinia cauliflora fruit, containing this compound among other compounds, exhibited antibacterial activity against human pathogens such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.com The antibacterial potency of compounds with a furan ring has been noted to be more significant than that of phenyl ring-containing derivatives in some studies. researchgate.net While microthecin, a related compound, has shown weak antimicrobial activity, it is suggested that its instability may be a contributing factor. google.com
| Source/Study | Microorganism | Observed Effect |
|---|---|---|
| Morinda citrifolia Linn. (Noni) fruit extract | Escherichia coli, Streptococcus thermophilus, Staphylococcus aureus, Saccharomyces cerevisiae, Candida albicans | Inhibition of microbial growth foodsciencejournal.com |
| Dovyalis caffra (Kei Apple) extract | Escherichia coli, Proteus vulgaris, Staphylococcus aureus, Bacillus subtilis | Potential bacterial inhibition nih.gov |
| Plinia cauliflora fruit extract | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus | Antibacterial activity mdpi.com |
Preliminary studies suggest that this compound may influence inflammatory pathways, indicating potential therapeutic benefits in inflammation-related conditions. The exact mechanisms of its anti-inflammatory action are still under investigation. smolecule.com Furan derivatives, as a class of compounds, are widely recognized for their potential anti-inflammatory effects. researchgate.netresearchgate.netnih.govijabbr.com Research on extracts from Chinese pear fruit (Pyrus bretschneideri Rehd.), which can contain furan derivatives, has shown anti-inflammatory activity. researchgate.net Similarly, extracts from Morinda citrifolia Linn. (noni), which contains this compound, have been reported to possess anti-inflammatory properties. foodsciencejournal.comresearchgate.net Kelulut honey, also found to contain this compound, has demonstrated anti-inflammatory activity through the inhibition of nitric oxide production in cell-based assays. phcog.com
Structure-Activity Relationship Studies (SAR)
The biological activity of this compound is intrinsically linked to its chemical structure, particularly the furan ring and the hydroxymethyl ketone moiety. smolecule.com
The furan ring, a five-membered aromatic heterocycle with one oxygen atom, imparts specific aromatic properties to the molecule. smolecule.com This ring system is a fundamental component of many biologically active compounds. researchgate.net The hydroxymethyl ketone group consists of a reactive ketone (C=O) and a hydroxyl group (-CH2OH). The electrophilic nature of the carbonyl carbon in the ketone group makes it susceptible to nucleophilic attack, a key aspect of its chemical reactivity and potential biological interactions. evitachem.comsmolecule.com The presence of both a ketone and a hydroxyl group allows for diverse chemical transformations. It is suggested that the enol and phenol (B47542) moieties, along with the hydroxyl group, may contribute to the anti-inflammatory activity of furan derivatives. nih.gov
| Functional Group | Potential Role in Biological Activity |
|---|---|
| Furan Ring | Imparts aromatic properties; fundamental for various biological activities including antimicrobial and anti-inflammatory effects. researchgate.net |
| Ketone Group (C=O) | Provides an electrophilic site for nucleophilic attack, influencing chemical reactivity and biological interactions. evitachem.comsmolecule.com |
| Hydroxymethyl Group (-CH2OH) | Contributes to the molecule's polarity and potential for hydrogen bonding; can be oxidized to an aldehyde or carboxylic acid. smolecule.com |
The biological activities of furan derivatives can be significantly influenced by slight changes in their substitution patterns. researchgate.net Studies comparing different furan ketones and their analogs help to elucidate the structure-activity relationships. For instance, in a study of antibacterial activity, compounds with a furan ring showed more notable potency than derivatives containing a phenyl ring. researchgate.net The synthesis and biological evaluation of various substituted styryl 5-methyl-2-furyl ketones have been explored for their insect antifeedant properties. annamalaiuniversity.ac.in The photochemical behavior of 5-bromo-2-furyl ketones has also been investigated, providing insights into their reactivity. acs.org Furthermore, the development of synthetic methods for 5-substituted-2-furyl ketones is important for creating new analogs with potentially enhanced biological activities. kyoto-u.ac.jp Research on the Nazarov cyclization of 2-furyl vinyl ketones, a class of related compounds, provides a pathway to complex heterocyclic structures that are cores of biologically active natural products. acs.org
Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
This compound (FHMK) and its related furan derivatives are subjects of investigation for their potential interactions with biological macromolecules. The reactivity of the furan ring and its substituents is believed to enable interactions with targets such as proteins and enzymes, potentially modulating their activity and leading to therapeutic effects . The molecule's structure, featuring an electrophilic carbonyl group, presents a potential mechanism for its biological interactions, possibly through the formation of adducts evitachem.com.
Research indicates that compounds containing furan rings can interact with macromolecules like proteins and nucleic acids, which could result in significant biological effects smolecule.com. A specific and advanced mechanism involves furan-mediated cross-linking. Initially developed for creating DNA interstrand cross-links, this methodology has evolved into a versatile tool for studying the interactions between proteins and nucleic acids rsc.org. This furan oxidation-based cross-linking can be initiated under mild conditions, including the use of red light, and has been adapted for use with both DNA and RNA, highlighting its potential in therapeutic and research applications such as miRNA target identification rsc.org.
Cytotoxicity Studies against Cancer Cell Lines (Analogs)
While direct cytotoxic studies on this compound are an area of ongoing research, the investigation of its analogs and other furan-containing compounds provides insight into the potential anti-cancer applications of this chemical class. The study of synthetic analogs is a common strategy in medicinal chemistry to identify compounds with enhanced efficacy and selectivity against cancer cells.
For instance, studies on synthetic chalcone (B49325) analogs, which can share structural motifs with derivatives of FHMK, have demonstrated significant cytotoxic effects against various breast cancer cell lines. Research has shown that specific substitutions on the aromatic rings of chalcones are crucial for their cytotoxicity nih.gov. Two particular chalcone analogs, identified as compounds 12 and 13 in a study, showed potent inhibitory effects against MCF-7, ZR-75-1, and MDA-MB-231 breast cancer cells, while exhibiting lower toxicity towards non-tumoral MCF-10F cells nih.gov.
Similarly, a synthetic uracil (B121893) analog, U-359, displayed significant cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 3.8 μM, showing greater toxicity to cancer cells compared to non-cancerous MCF-10A cells mdpi.com. The combination of this analog with standard chemotherapy drugs like Oxaliplatin and 5-Fluorouracil resulted in enhanced, synergistic cytotoxic effects mdpi.com.
The table below summarizes the cytotoxic activity (IC₅₀ values) of these exemplary analogs against different breast cancer cell lines.
| Compound/Drug | Cell Line | IC₅₀ (μM) |
| Chalcone Analog 12 | MCF-7 | 4.19 ± 1.04 |
| ZR-75-1 | 9.40 ± 1.74 | |
| MDA-MB-231 | 6.12 ± 0.84 | |
| MCF-10F | 95.76 ± 1.52 | |
| Chalcone Analog 13 | MCF-7 | 3.30 ± 0.92 |
| ZR-75-1 | 8.75 ± 2.01 | |
| MDA-MB-231 | 18.10 ± 1.65 | |
| MCF-10F | 95.11 ± 1.97 | |
| Uracil Analog U-359 | MCF-7 | 3.8 |
| MCF-10A | 13 | |
| Doxorubicin | MCF-7 | 0.06 ± 0.01 |
| Oxaliplatin (Ox) | MCF-7 | 34 |
| 5-Fluorouracil (5-FU) | MCF-7 | 25 |
Data sourced from multiple studies nih.govmdpi.com. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
Medicinal Chemistry Approaches
This compound is a valuable chemical intermediate in organic synthesis, serving as a precursor for a wide range of more complex molecules with potential biological activity evitachem.comsmolecule.com. Its bifunctional nature, containing both a ketone and a hydroxyl group, allows for diverse chemical transformations, making it a versatile building block in medicinal chemistry .
A significant application of FHMK is its role as a key intermediate in the synthesis of a precursor for the widely used antibiotic, cefuroxime (B34974) . This highlights its utility in creating pathways from biomass-derived chemicals to essential medicines . Furthermore, FHMK is used as a reagent in the preparation of other classes of compounds, such as 3-iodocoumarins and quinoxalines, which are important scaffolds in the development of new pharmaceuticals .
The table below lists examples of bioactive molecules and compound classes synthesized using this compound as a precursor.
| Precursor | Synthesized Molecule/Class | Significance |
| This compound | Cefuroxime Precursor | Intermediate for a widely used antibiotic . |
| This compound | 3-Iodocoumarins | Important compound class in pharmaceutical development . |
| This compound | Quinoxalines | Important compound class in pharmaceutical development . |
The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents smolecule.com. The furan moiety is a common structural motif found in numerous bioactive natural products, underscoring its importance in pharmaceutical research .
Preliminary research suggests that FHMK and related furan derivatives may possess a range of biological activities, including potential anti-inflammatory and antimicrobial properties smolecule.com. While the precise mechanisms are still under investigation, these preliminary findings position FHMK as a candidate for further pharmacological exploration smolecule.com. Its potential to influence inflammatory pathways could offer therapeutic benefits in a variety of inflammation-related conditions . The investigation into these properties highlights FHMK's potential as a foundational structure for designing and synthesizing novel drugs smolecule.com.
Advanced Analytical Methodologies for Characterization and Quantification of Fhmk in Complex Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique for separating molecules based on their differential interactions with a stationary phase and a mobile phase. arlok.com For a compound like FHMK, both gas and liquid chromatography are employed to achieve high-resolution separation from complex sample constituents. thermofisher.comshimadzu.com
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comfoodsafety.institute It is particularly well-suited for the analysis of volatile and semi-volatile compounds like FHMK. thermofisher.com The GC separates individual components from a mixture, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio, providing both qualitative and quantitative information. perkinelmer.com
FHMK is a furan (B31954) derivative that can be present in various thermally processed foods and biological systems. nih.gov GC-MS is a frequently used method for the analysis of furan and its derivatives in diverse food matrices. nih.gov The technique's high sensitivity and specificity make it ideal for detecting trace levels of these compounds in complex samples such as canned goods, fruit products, and juices. nih.gov For instance, FHMK has been identified as a bioactive compound in the methanolic extract of the plant Holigarna grahamii using GC-MS analysis. florajournal.com The coupling of headspace extraction techniques, such as solid-phase microextraction (SPME), with GC-MS enhances the detection of volatile furans by concentrating them from the sample matrix before injection into the GC system. nih.govrestek.com This approach is effective for a range of food types, from coffee to baby formula, which may contain furan compounds formed during heat treatment. restek.com
| Matrix Type | Sample Example | Analytical Focus | Reference |
|---|---|---|---|
| Food Products | Canned Oily Fish, Fruit, Juice | Analysis of furan and its derivatives | nih.gov |
| Biological Samples | Methanolic extract of Holigarna grahamii | Identification of bioactive compounds | florajournal.com |
| Beverages | Coffee | High-level furan analysis | restek.com |
| Infant Foods | Baby Formula | Low-level furan analysis | restek.com |
Optimizing GC-MS parameters is critical for achieving reliable and sensitive analysis of FHMK. Key variables include the type of GC column, temperature programming, and mass spectrometer settings. perkinelmer.comchromatographyonline.com For the analysis of volatile organic compounds (VOCs) like FHMK, a systematic optimization of headspace SPME conditions—including equilibrium time, extraction time, and temperature—is crucial for maximizing extraction efficiency. frontiersin.org
For the chromatographic separation, a nonpolar column such as a 5MS is often utilized. florajournal.com The temperature program is designed to ensure adequate separation of analytes; a typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 320°C) to elute all compounds of interest. florajournal.comnih.gov
Mass spectrometer parameters are also fine-tuned for optimal performance. The instrument can be operated in full-scan mode to acquire a complete mass spectrum for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes. thermofisher.comnih.gov Optimization of the ion source temperature, transfer line temperature, and electron ionization energy (typically 70 eV) is essential for reproducible fragmentation and detection. nih.gov
| Parameter | Typical Setting/Range | Purpose | Reference |
|---|---|---|---|
| GC Column | HP-5MS or RTX-5MS | Separation of semi-volatile and volatile compounds. | nih.govflorajournal.com |
| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. | nih.gov |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. | thermofisher.com |
| Oven Temperature Program | Start 60°C (1 min hold), ramp 10°C/min to 320°C | Separates compounds based on boiling points. | nih.gov |
| MS Transfer Line Temp. | 280°C | Prevents condensation of analytes before MS detection. | nih.gov |
| Ion Source Temperature | 230°C | Optimizes ionization efficiency. | nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragment patterns. | nih.gov |
| MS Scan Mode | Full Scan (m/z 50-600) or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for quantification. | nih.gov |
High-performance liquid chromatography (HPLC) is a versatile analytical technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It is particularly suitable for compounds that are non-volatile or thermally unstable, which might be a consideration for some derivatives of FHMK. HPLC operates by pumping a liquid sample mixture (mobile phase) through a column filled with a solid adsorbent material (stationary phase). teledynelabs.com
For the analysis of FHMK, a reversed-phase HPLC (RP-HPLC) method is typically effective. researchgate.net In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. A common mobile phase for separating FHMK consists of a mixture of acetonitrile and water. Detection is often achieved using an ultraviolet (UV) detector, as the furan ring in FHMK absorbs UV light; a wavelength of 254 nm is typically used for this purpose.
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | Separates compounds based on hydrophobicity. | researchgate.net |
| Stationary Phase (Column) | C18 | Nonpolar phase for retaining hydrophobic compounds. | |
| Mobile Phase | Acetonitrile/Water (60:40 v/v) | Polar eluent to move compounds through the column. | |
| Detection | Ultraviolet (UV) | Detects compounds that absorb UV light. | arlok.com |
| Detection Wavelength | 254 nm | Corresponds to the absorbance of the furan ring. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Spectroscopic Approaches
Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like FHMK. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules and studying their dynamic behavior in solution. nih.gov It is particularly useful for conformational analysis, which examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. auremn.org.br
For FHMK, the single bond between the furan ring and the carbonyl group allows for rotational freedom, leading to different conformers. The relative orientation of the carbonyl group and the furan ring can be investigated using ¹H NMR spectroscopy. The chemical shifts (δ) of the protons on the furan ring and the hydroxymethyl group are sensitive to their chemical environment. In a solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), characteristic signals are expected for the furyl protons (δ 6.5–7.5 ppm), the hydroxymethyl group (δ 4.2–4.5 ppm), and the protons adjacent to the ketone (δ 2.5–3.0 ppm). The presence of multiple sets of signals for a single proton in an NMR spectrum can indicate a slow interchange between different stable conformations, such as Z and E rotamers, on the NMR timescale. scielo.brscielo.br By analyzing these chemical shifts and the coupling constants between adjacent protons, researchers can deduce the predominant conformation of FHMK in solution. scielo.br
| Proton Group | Expected ¹H-NMR Chemical Shift (δ) in CDCl₃/DMSO-d₆ | Reference |
|---|---|---|
| Furyl Protons | 6.5 – 7.5 ppm | |
| Hydroxymethyl Group (-CH₂OH) | 4.2 – 4.5 ppm | |
| Protons adjacent to Ketone | 2.5 – 3.0 ppm |
Method Validation and Performance Characteristics (e.g., Recovery, Limits of Detection)
The validation of analytical methodologies is a critical process to ensure the reliability and accuracy of data. For Furyl hydroxymethyl ketone (FHMK), as with other furan derivatives found in complex matrices, robust validation of analytical methods is paramount. This involves establishing key performance characteristics such as recovery, limits of detection (LOD), and limits of quantification (LOQ). While specific and detailed validation studies exclusively for FHMK are not extensively documented in publicly available literature, the validation parameters for structurally similar furan derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF) and other furans, provide valuable insights into the expected performance of analytical methods for FHMK.
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are common techniques for the analysis of furan derivatives in food. The performance of these methods is highly dependent on the matrix being analyzed.
Recovery is a measure of the accuracy of an analytical method and is determined by analyzing a sample spiked with a known concentration of the analyte. For furan derivatives in complex food matrices, acceptable recovery is often in the range of 80-120%. A study on the analysis of furan and its derivatives in various food matrices using solid-phase microextraction (SPME) coupled with GC-MS reported recoveries ranging from 76% to 117%. In another study focusing on the determination of HMF in honey, recovery rates were found to be between 98.2% and 103.3% for different validated methods including HPLC.
Limits of Detection (LOD) and Limits of Quantification (LOQ) are crucial indicators of the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the analysis of furan in eight different food matrices, the LOD was found to be in the range of 0.01-0.02 ng/g, and the LOQ was between 0.04-0.06 ng/g. A comprehensive study on furan and its ten derivatives in various food commodities established LOQs ranging from 0.003 to 0.675 ng/g.
While a study on microwave-dried jujube slices identified and semi-quantified FHMK, a full validation with recovery, LOD, and LOQ for this specific compound was not provided. The research did, however, lay the groundwork for future quantitative method development for FHMK in similar matrices.
The following tables summarize the performance characteristics for the analysis of furan derivatives in different food matrices, which can be considered indicative of the expected performance for FHMK analysis.
Table 1: Illustrative Performance Characteristics of Analytical Methods for Furan Derivatives in Food Matrices
| Analytical Technique | Matrix | Analyte(s) | Recovery (%) | LOD | LOQ |
| SPME-GC-MS | Various Food Matrices | Furan and its derivatives | 76 - 117 | - | 0.003 - 0.675 ng/g |
| SPME-GC-MS | Eight Food Matrices | Furan | 77.81 - 111.47 | 0.01 - 0.02 ng/g | 0.04 - 0.06 ng/g |
| HPLC | Honey | HMF | 98.2 - 102.5 | - | - |
Computational and Theoretical Studies of Furyl Hydroxymethyl Ketone
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are instrumental in predicting the chemical behavior of furyl hydroxymethyl ketone. By calculating its electronic properties, researchers can forecast how the molecule will interact with other chemical species and identify its most reactive sites.
Computational modeling can effectively predict the regioselectivity of this compound in nucleophilic addition reactions. The molecule's carbonyl group (C=O) is a primary site for such reactions due to its electrophilic character. evitachem.com Theoretical studies indicate that the polarization of the carbonyl group, enhanced by the adjacent electron-withdrawing furan (B31954) ring, makes the carbonyl carbon a strong electrophilic center and thus highly susceptible to nucleophilic attack. evitachem.com Computational methods, including the analysis of Fukui indices, can quantify the reactivity of different atomic sites within the molecule, helping to predict where a nucleophile is most likely to react. rowansci.com
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are employed to optimize the geometry of this compound and to assess the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the furan ring increases the partial positive charge (δ+) on the carbonyl carbon, which enhances its electrophilicity and favors nucleophilic attack at this position. These calculations provide a quantitative measure of the electron distribution, confirming the carbonyl carbon as the primary electrophilic site.
Table 1: Hypothetical DFT-Calculated Partial Charges on Key Atoms of this compound
| Atom | Element | Functional Group | Calculated Partial Charge (a.u.) |
|---|---|---|---|
| C1 | Carbon | Carbonyl | +0.55 |
| O1 | Oxygen | Carbonyl | -0.50 |
| C2 | Carbon | Hydroxymethyl | +0.15 |
| O2 | Oxygen | Hydroxymethyl | -0.65 |
Note: Data are illustrative and represent typical trends predicted by DFT calculations.
Fukui indices are descriptors derived from DFT that quantify how a molecule's electron density changes when an electron is added or removed. rowansci.com These indices are powerful tools for identifying the most reactive sites within a molecule for different types of reactions. rowansci.com There are three main types of Fukui indices:
f(+) : Predicts reactivity towards nucleophiles (electrophilic attack). A higher value indicates a more electrophilic site.
f(-) : Predicts reactivity towards electrophiles (nucleophilic attack). A higher value indicates a more nucleophilic site.
f(0) : Predicts reactivity towards radicals.
For this compound, Fukui indices can pinpoint the specific atoms most likely to participate in a reaction. The analysis would likely show a high f(+) value on the carbonyl carbon, confirming it as the most electrophilic site, while nucleophilic sites (high f(-)) might be located on the oxygen atoms or the furan ring. rowansci.comschrodinger.com
Table 2: Illustrative Fukui Indices for Reactive Sites in this compound
| Atom | Site | f(+) (for Nucleophilic Attack) | f(-) (for Electrophilic Attack) |
|---|---|---|---|
| Carbonyl Carbon | Electrophilic Center | 0.25 | 0.05 |
| Carbonyl Oxygen | Nucleophilic Center | 0.08 | 0.18 |
| Hydroxyl Oxygen | Nucleophilic Center | 0.10 | 0.15 |
Note: Values are hypothetical and for illustrative purposes. Higher values indicate greater reactivity for the specified attack type.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is crucial for elucidating complex reaction mechanisms at the molecular level. By modeling reaction pathways, identifying transition states, and calculating energy barriers, researchers can gain a detailed understanding of how chemical transformations involving this compound occur.
Intramolecular proton transfer is a fundamental chemical process. Computational methods can be used to map the potential energy surface (PES) for such reactions within this compound, for instance, involving the transfer of a proton from the hydroxymethyl group to the carbonyl oxygen. The reaction paths for proton transfer can be verified through intrinsic reaction coordinate (IRC) calculations. nih.gov
This analysis involves calculating the energy of the molecule as the proton moves between sites. Key parameters obtained from these calculations include the energies of the reactant, product, and transition state. The difference in energy between the reactant and the transition state defines the activation energy barrier for the reaction. nih.gov Computational approaches such as the ωB97X-D functional combined with a triple-zeta basis set like 6-311++G(d,p) are often used for this type of analysis. nih.gov
Table 3: Hypothetical Energy Profile for an Intramolecular Proton Transfer in this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactant (Ground State) | 0.0 | The stable form of this compound. |
| Transition State | +35.5 | The highest energy point along the reaction coordinate. |
Note: Data are hypothetical and serve to illustrate the results of an energy surface analysis.
Conformational Analysis (X-ray/NMR)
The three-dimensional structure and flexibility, or conformation, of this compound are key determinants of its reactivity and interactions. Conformational analysis can be performed using both experimental techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical calculations.
Studies on related furyl ketones have utilized these methods to determine their conformational properties in both solid and solution states. rsc.org X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths and the planar geometry of the furan ring. It can reveal the preferred orientation of the furan ring relative to the carbonyl group in the crystal lattice. rsc.org
In solution, molecules are often more flexible. NMR spectroscopy is a powerful tool for studying the conformational ensembles of molecules in solution. frontiersin.orgnih.gov Techniques such as analyzing lanthanide-induced shifts can help determine the preferred conformations in different solvents. rsc.org Computational methods, such as ab initio molecular orbital calculations, complement these experimental findings by predicting the stable conformers of an isolated molecule in the gas phase. rsc.org For molecules with conformers of similar energy, the equilibrium can shift depending on the polarity of the solvent. rsc.org
Table 4: Comparison of Structural Parameters from Different Analytical Methods
| Parameter | X-ray Crystallography (Solid State) | NMR Spectroscopy (in Solution) | Theoretical Calculation (Gas Phase) |
|---|---|---|---|
| C=O Bond Length | ~1.22 Å | Inferred from spectral data | ~1.21 Å |
| Furan-Carbonyl Dihedral Angle | 15° (anti-planar) | Ensemble average, e.g., 25° | 0° (planar) or 180° |
Note: Data are illustrative, based on typical findings for similar furan-containing ketones.
Q & A
Basic: What are the standard synthetic routes for Furyl hydroxymethyl ketone, and how do reaction conditions influence yield?
Answer:
this compound (CAS 17678-19-2) can be synthesized via photoredox catalysis or Diels-Alder reactions. In photoredox methods (e.g., TiO₂ catalysis), methanol acts as a hydroxymethyl radical source, which combines with ketone-derived hydroxyalkyl radicals under UV irradiation . Reaction yields are influenced by ketone concentration, solvent polarity, and radical scavenging effects. Lower ketone concentrations favor hydroxymethyl radical dimerization over parasitic side reactions . For Diels-Alder approaches, intermediates like hydroxymethyl vinyl ketone may polymerize unless stabilized; yields improve when reactive dienes (e.g., cyclopentadiene) are added directly to crude mixtures .
Basic: What spectroscopic techniques are optimal for characterizing this compound, and what key spectral features should researchers anticipate?
Answer:
Key techniques include:
- ¹H-NMR : In CDCl₃ or DMSO-d₆, expect signals for the furyl proton (δ 6.5–7.5 ppm), hydroxymethyl group (δ 4.2–4.5 ppm), and ketone carbonyl (adjacent to furan, δ 2.5–3.0 ppm) .
- TLC : Silica gel with ethyl acetate/hexane (1:1) yields an Rf ≈ 0.4; UV visualization detects conjugation with the furan ring .
- X-ray crystallography : Single-crystal analysis confirms planar furan geometry and ketone bond angles (e.g., C=O bond length ~1.22 Å) .
Advanced: How does hydroxymethyl radical formation from this compound influence its reactivity in photoredox catalytic systems?
Answer:
Under photoredox conditions (e.g., TiO₂), methanol oxidation generates hydroxymethyl radicals (•CH₂OH), which combine with ketone-derived radicals. Kinetic studies using radical traps (e.g., TEMPO) and dilution experiments reveal that low ketone concentrations reduce dimerization (e.g., pinacol formation) and favor radical termination via oxidation to formaldehyde . ESR spectroscopy can track radical lifetimes, while gas-phase analysis (H₂ and formaldehyde detection) validates competing pathways .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?
Answer:
Discrepancies (e.g., apoptosis vs. autophagy in parasitic models) require:
- Dose-response profiling : Compare IC₅₀ values across studies; compound 1 in showed higher efficacy at 20× IC₅₀ than reference drugs .
- Mechanistic assays : Use flow cytometry for apoptosis/necrosis markers (e.g., Annexin V) and LC3-II quantification for autophagy .
- Species-specific validation : Test across parasite strains to identify metabolic differences affecting activity.
Basic: What are the critical storage and handling protocols for this compound to ensure experimental reproducibility?
Answer:
- Storage : Store at –20°C in airtight containers to prevent degradation; hygroscopicity necessitates desiccants .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. For toxicity, adhere to UN 2811 (Class 6.1) guidelines, including PPE and fume hoods .
Advanced: How can computational modeling predict the regioselectivity of this compound in nucleophilic addition reactions?
Answer:
- DFT calculations : Optimize geometry to assess electrophilicity at carbonyl carbon. The electron-withdrawing furan ring increases δ+ charge, favoring nucleophilic attack at the ketone.
- Fukui indices : Identify reactive sites; the furyl group’s resonance effects may direct addition to specific positions .
Basic: What chromatographic methods are validated for purity analysis of this compound, and how are detection parameters optimized?
Answer:
- HPLC : Use C18 columns with acetonitrile/water (60:40) mobile phase; UV detection at 254 nm (furan absorbance) .
- GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 153 (fragment from hydroxymethyl cleavage) .
Advanced: What mechanistic insights explain the divergent behavior of this compound derivatives in pro-apoptotic vs. autophagic pathways observed in parasitic models?
Answer:
Differences arise from:
- Electrophilic substituents : Thiophenyl vs. furyl groups alter redox potential, influencing ROS generation and mitochondrial targeting .
- Metabolic interference : Compound 3 (thiophenyl derivative) may inhibit autophagy-related (ATG) proteins, while furyl derivatives induce caspase-dependent apoptosis. Validate via Western blotting (e.g., PARP cleavage for apoptosis; LC3-II for autophagy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
